molecular formula C9H10O2 B8317611 3-Methyl-1,3-dihydro-2-benzofuran-4-ol

3-Methyl-1,3-dihydro-2-benzofuran-4-ol

Cat. No.: B8317611
M. Wt: 150.17 g/mol
InChI Key: ABBKPTPIAQQVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1,3-dihydro-2-benzofuran-4-ol is a chemical compound based on the benzofuran scaffold, a privileged structure in medicinal chemistry known for its versatile pharmacological potential. The benzofuran core is extensively investigated for developing new therapeutic agents and represents a significant building block in organic synthesis. Researchers value this scaffold due to its presence in numerous natural products and synthetic bioactive molecules. Although specific data on this exact compound may be limited, benzofuran derivatives, in general, demonstrate a broad spectrum of biological activities. Substantial research highlights their promise as antimicrobial agents, particularly in the fight against tuberculosis (TB). Some benzofuran derivatives act as potent inhibitors of key bacterial enzymes, such as Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13), a crucial target for disrupting mycolic acid biosynthesis in the bacterial cell wall . Other derivatives have shown excellent antibacterial activity against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the benzofuran scaffold is a promising source for anticancer drug discovery. Various synthetic benzofuran derivatives have exhibited potent antiproliferative effects against a range of human cancer cell lines, including lung, colon, breast, and leukemia cells, often by inducing apoptosis . This compound is provided for research purposes as a valuable intermediate for further chemical exploration and biological evaluation. Researchers can utilize it to develop novel analogs, study structure-activity relationships (SAR), and probe its potential mechanisms of action in various disease models. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-methyl-1,3-dihydro-2-benzofuran-4-ol

InChI

InChI=1S/C9H10O2/c1-6-9-7(5-11-6)3-2-4-8(9)10/h2-4,6,10H,5H2,1H3

InChI Key

ABBKPTPIAQQVKM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CO1)C=CC=C2O

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 3-methyl-1,3-dihydro-2-benzofuran-4-ol exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Non-Small Cell Lung Cancer : A study synthesized several 3-methylbenzofuran derivatives and evaluated their effects on A549 and NCI-H23 cell lines. The most active compounds showed IC50 values ranging from 1.48 to 47.02 µM against A549 cells and from 0.49 to 68.9 µM against NCI-H23 cells .
CompoundCell LineIC50 (µM)
4bA5491.48
15aNCI-H230.49
16aNCI-H2368.9

Antimicrobial Properties

The antimicrobial potential of benzofuran derivatives, including this compound, has been explored extensively:

  • Antimycobacterial Activity : Compounds derived from benzofurans have shown promising activity against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 2 µg/mL .
CompoundTarget PathogenMIC (µg/mL)
Compound 4M. tuberculosis H37Rv2
Compound 3M. tuberculosis H37Rv8

Fragrance Applications

The compound is also recognized for its olfactory properties and is utilized in the fragrance industry:

Fragrance Enhancement

3-Methyl-benzofuran derivatives are incorporated into perfume formulations to enhance or modify fragrances due to their complex odor profiles . They are used in a variety of products including:

  • Perfumes
  • Colognes
  • Personal care products (soaps, shower gels)
  • Fabric care products

Case Study: Fragrance Composition

A patent describes the use of 3-methyl-benzofuran-5-ol in fragrance compositions, demonstrating its ability to improve the complexity and quality of scents in consumer products .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions:

Oxa-Mannich Reaction

Recent studies have reported the use of intramolecular oxa-Mannich reactions to synthesize derivatives of this compound efficiently without the need for metal catalysts . This method allows for the generation of complex structures that can be further explored for biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s closest structural analogs include paecilocins (e.g., paecilocin B) and substituted phthalides (e.g., 3-methoxy-3-(4-phenylphenyl)-2-benzofuran-1-one). Key differences in substituents and their implications are summarized below:

Table 1: Structural Comparison of 3-Methyl-1,3-dihydro-2-benzofuran-4-ol and Analogs
Compound Name Core Structure Substituents Bioactivity (if reported)
This compound Dihydrobenzofuran 3-CH₃, 4-OH Not available
Paecilocin B Dihydrobenzofuran 1-OCH₃, 3-OCH₃, 1-octyl Antibacterial (MIC: 5–40 μg/mL)
3-Methoxy-3-(4-phenylphenyl)-2-benzofuran-1-one Benzofuranone 3-OCH₃, 3-(4-phenylphenyl) Not reported

Key Observations :

  • Substituent Influence : The methyl and hydroxyl groups in this compound confer moderate polarity compared to paecilocin B’s lipophilic octyl chain and methoxy groups. This difference likely affects solubility and membrane permeability, critical for bioactivity .

Reactivity and Stability Considerations

Benzofuran derivatives often undergo dimerization or oxidation due to their conjugated systems. For example, 3-methyl-1,2-xylylene (a related benzannulated compound) exhibits temperature-dependent dimerization kinetics, as shown in Table A-1 to A-5 .

Preparation Methods

Role of Lewis Acids in Cyclization

BF₃·Et₂O facilitates cyclization by coordinating to the hydroxyl group of diols, lowering the activation energy for ether bond formation. Substituting BF₃ with AlCl₃ or p-TSA reduces yields (50–80%), highlighting the superior efficacy of BF₃.

Solvent Effects

Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates in cyclization and hydrogenation steps by stabilizing charged intermediates . Switching to non-polar solvents (e.g., toluene) halts progress due to poor reagent solubility.

Q & A

Basic: What are the most effective synthetic routes for 3-methyl-1,3-dihydro-2-benzofuran-4-ol, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via cascade [3,3]-sigmatropic rearrangements followed by aromatization, as demonstrated for structurally related benzofuran derivatives. Key steps include:

  • Reagent selection : Use 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent to stabilize intermediates and enhance regioselectivity .
  • Oxidants : 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is effective for oxidative cyclization under mild conditions .
  • Validation : Confirm product purity and structure using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .
    Optimization strategy : Vary temperature (room temperature to 50°C) and stoichiometric ratios (e.g., 1.2–2.0 eq. of DDQ) to maximize yields (>70%) .

Advanced: How do hydrogen-bonding patterns influence the crystallographic behavior of this compound?

Answer:
The hydroxyl and ether groups in the compound participate in directed hydrogen-bonding networks , which can be analyzed using graph set notation (e.g., D(2)1\text{D}(2)^1, R22(8)\text{R}_2^2(8)) to predict crystal packing .

  • Experimental approach : Perform single-crystal X-ray diffraction and compare observed H-bond motifs (e.g., intramolecular vs. intermolecular) with computational models (DFT or molecular dynamics).
  • Impact on stability : Strong intermolecular H-bonds (e.g., O–H···O) correlate with higher melting points and reduced hygroscopicity .

Basic: What analytical techniques are recommended for quantifying this compound in environmental matrices?

Answer:
Solid-phase extraction (SPE) coupled with LC-MS/MS is optimal:

  • SPE protocol : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2-propanol:methanol (1:1, v/v) after sample acidification (pH 2–3 with HCl) .
  • LC conditions : C18 column, gradient elution (methanol/water + 0.1% formic acid), and MRM transitions for specificity .
  • Sensitivity : Achieve detection limits of 0.1–1 ng/L by spiking deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects .

Advanced: How can kinetic data resolve contradictions in the degradation pathways of this compound under varying temperatures?

Answer:
Arrhenius analysis of time-resolved 1H^1H NMR data (e.g., in CH3_3CN at 24.6–44.9°C) provides activation parameters:

Temperature (°C)Rate Constant (s1^{-1})
24.61.2×1031.2 \times 10^{-3}
35.42.8×1032.8 \times 10^{-3}
44.95.6×1035.6 \times 10^{-3}
Interpretation : A linear Arrhenius plot (R2>0.98R^2 > 0.98) confirms a single dominant degradation mechanism (e.g., hydrolysis or radical-mediated cleavage). Deviations suggest competing pathways, requiring further isotopic labeling or trapping experiments .

Basic: What spectral discrepancies commonly arise during structural elucidation of benzofuran derivatives, and how are they resolved?

Answer:
Common issues include:

  • Overlapping signals : In 1H^1H NMR, aromatic protons (6.5–7.5 ppm) and diastereotopic methylene protons (2.5–4.0 ppm) may overlap. Use 13C^{13}C-DEPT or 2D NMR (HSQC, HMBC) for assignment .
  • Mass spectrometry : Fragmentation patterns (e.g., loss of –CH3_3 or –OH) can mimic isomers. Compare with synthetic standards or use ion mobility spectrometry (IMS) for differentiation .

Advanced: How can regioselectivity be controlled in the functionalization of this compound?

Answer:
Regioselectivity is governed by electronic and steric effects :

  • Electron-rich sites : The para position to the hydroxyl group is more reactive in electrophilic substitutions (e.g., nitration, halogenation). Use DFT calculations (NPA charges) to predict reactivity .
  • Steric hindrance : Bulky substituents (e.g., tert-butyl) at the 3-methyl group direct reactions to the less hindered 5-position .
    Experimental validation : Perform competitive reactions with isotopically labeled substrates and analyze ratios via GC-MS .

Basic: What are the best practices for detecting this compound in wastewater treatment studies?

Answer:
Follow EPA Method 1694 adaptations:

  • Sampling : Collect 24-hour composite influent/effluent samples using ISCO 3700 samplers (4°C storage, –18°C preservation) .
  • Matrix effects : Spike with 4-chloro-3-methylphenol-d2 as a surrogate to quantify recovery rates (target: 70–120%) .
  • Quality control : Include procedural blanks and duplicate samples to monitor contamination and reproducibility .

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